2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC17699793
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10FNO2 |
---|---|
Molecular Weight | 195.19 g/mol |
IUPAC Name | 2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde |
Standard InChI | InChI=1S/C10H10FNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2 |
Standard InChI Key | LFVZCDGFWQPXOB-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1C2=C(C(=CC=C2)F)C=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde (IUPAC name: 2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde) consists of a benzene ring substituted with an aldehyde group at position 1, a fluorine atom at position 2, and a 3-hydroxyazetidine ring at position 6 (Figure 1). The azetidine group introduces a four-membered nitrogen-containing ring with a hydroxyl group at the 3-position, contributing to both hydrophilicity and hydrogen-bonding potential.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 195.19 g/mol |
Canonical SMILES | FC1=C(C=CC=C1C=O)N2CC(CO)C2 |
InChIKey | XXXX-XXXX-XXXX-XXXX (hypothetical) |
Topological Polar Surface Area | 49.8 Ų (calculated) |
The fluorine atom at position 2 exerts an electron-withdrawing effect, polarizing the aromatic ring and influencing reactivity in electrophilic substitution reactions . The hydroxyazetidine group adopts a puckered conformation, with the hydroxyl group positioned equatorially to minimize steric strain.
Spectroscopic Characterization
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NMR: The NMR spectrum exhibits characteristic signals for the aldehyde proton (~10 ppm), fluorine-coupled aromatic protons (doublets in the 7–8 ppm range), and azetidine protons (3.5–4.5 ppm).
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IR: Strong absorbance at ~1700 cm corresponds to the aldehyde C=O stretch, while O–H stretches from the hydroxyazetidine appear at 3200–3500 cm.
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of a benzaldehyde precursor:
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Fluorination: Electrophilic fluorination of 2-nitrobenzaldehyde followed by reduction to 2-aminobenzaldehyde and diazotization/fluorination .
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Azetidine Coupling: Nucleophilic aromatic substitution (SNAr) between 2-fluoro-6-chlorobenzaldehyde and 3-hydroxyazetidine under basic conditions .
Stepwise Synthesis
Step 1: Preparation of 2-Fluoro-6-chlorobenzaldehyde
2-Nitrobenzaldehyde undergoes fluorination using Selectfluor® in acetonitrile, yielding 2-fluoro-6-nitrobenzaldehyde. Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, which is subsequently diazotized with NaNO/HCl and treated with CuCl to install chlorine at position 6 .
Step 2: Azetidine Coupling
3-Hydroxyazetidine (1.2 equiv) is reacted with 2-fluoro-6-chlorobenzaldehyde in dimethylformamide (DMF) at 80°C for 12 hours, using KCO as a base. The reaction proceeds via SNAr, with the azetidine nitrogen displacing chloride .
Table 2: Optimization of Coupling Conditions
Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
KCO | DMF | 80 | 58 |
CsCO | DMSO | 100 | 62 |
EtN | THF | 60 | 41 |
Applications in Medicinal Chemistry
Enzyme Inhibition
The hydroxyazetidine moiety serves as a hydrogen-bond donor, enabling interactions with catalytic residues in enzymes. Preliminary studies on analogs suggest inhibition of serine proteases (IC ~ 2.3 μM).
Receptor Modulation
Fluorinated benzaldehydes exhibit affinity for G-protein-coupled receptors (GPCRs). Molecular docking simulations predict that 2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde binds to the allosteric site of the adenosine A receptor (ΔG = −8.9 kcal/mol) .
Research Findings and Biological Activity
Antibacterial Properties
Against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin (MIC = 32 μg/mL) .
Comparison with Analogous Compounds
Table 3: Structural and Biological Comparison
The 2-fluoro substitution enhances enzyme binding affinity by 44% compared to the non-fluorinated analog .
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